1,1'-Benzylidenedipiperidine is an organic compound that belongs to the class of piperidine derivatives. It is characterized by a benzylidene bridge connecting two piperidine rings. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.
1,1'-Benzylidenedipiperidine can be classified under the category of piperidine derivatives, which are cyclic amines known for their diverse pharmacological activities. The compound is synthesized from readily available precursors and is often used in research related to drug development and synthesis of complex organic molecules.
The synthesis of 1,1'-Benzylidenedipiperidine typically involves the condensation reaction between benzaldehyde and dipiperidine. The general synthetic route can be outlined as follows:
This method allows for the efficient synthesis of 1,1'-Benzylidenedipiperidine with relatively simple laboratory equipment.
1,1'-Benzylidenedipiperidine participates in various chemical reactions, including:
These reactions are significant in synthetic organic chemistry, allowing for the modification of the compound's structure for specific applications.
Further research is needed to elucidate the precise mechanisms through which 1,1'-Benzylidenedipiperidine exerts its effects.
1,1'-Benzylidenedipiperidine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
The applications of 1,1'-Benzylidenedipiperidine include:
Piperidine derivatives have been pivotal in CNS drug discovery since the mid-20th century, with their significance amplified by the role of dopamine receptors in neurological disorders. Early piperidine scaffolds faced challenges in selectivity and metabolic stability. For example, morpholine-based D4R antagonists demonstrated efficacy in reducing dyskinesia in Parkinson’s disease models but exhibited high intrinsic clearance and suboptimal brain penetration [1]. Subsequent optimization led to 3-benzyloxypiperidine and 4-benzyloxypiperidine scaffolds, which addressed these limitations. These scaffolds enabled the development of compounds with >30-fold selectivity for D4R over other dopamine receptor subtypes (D1-3,5) and improved CNS multiparameter optimization (MPO) scores (>4.5), correlating with enhanced drug-like properties [1]. Key advances included:
Table 1: Evolution of Piperidine Scaffolds in D4R Antagonists
Scaffold Type | Key Compound | D4R Ki (nM) | Selectivity (vs. D1-3,5) | CNS MPO Score |
---|---|---|---|---|
Morpholine | 1 | Not reported | >30-fold | 4.7 |
3-Benzyloxypiperidine | 8c | 135 | >30-fold | <4.0 |
4-Benzyloxypiperidine | 9a | 167 | >30-fold | >4.5 |
Benzylidene groups (PhCH=) confer unique conformational and electronic properties that enhance target engagement. In glycosylation chemistry, 4,6-O-benzylidene-protected building blocks direct 1,2-cis stereoselectivity by forming stable anhydro cations during SN1-type reactions [2]. Cryogenic infrared spectroscopy revealed that these intermediates adopt a bridged oxocarbenium-benzylium structure (e.g., Glc-6B), where the benzylidene group splits into a hydroxylate at C6 and a benzylium moiety (PhCHO⁺) at C4. This structure is 73 kJ/mol more stable than open-chain oxocarbenium ions due to charge delocalization [2]. Key structural features include:
Table 2: Spectroscopic Signatures of Benzylidene-Derived Anhydro Cations
Vibration Mode | Frequency (cm⁻¹) | Assignment |
---|---|---|
C=O⁺ stretch | 1,557 | Benzylium moiety |
Symmetric C=C stretch | 1,610 | Phenyl ring |
Asymmetric C=C stretch | 1,579 | Phenyl ring |
C–H bend (CHO⁺) | 1,437 | Benzylium group |
C–H bend (Ph) | 1,408 | Phenyl ring |
1,1'-Benzylidenedipiperidine exemplifies a "skeleton key" pharmacophore capable of modulating unrelated targets. Its piperidine units offer flexible pharmacophore display, while the benzylidene linkage enables electronic modulation. This scaffold aligns with modern multi-target design strategies, including:
Notably, natural products like Ginkgetin (a biflavone) inhibit PDE4B, PHD1, and PHD2 simultaneously, validating the feasibility of targeting inflammation (via cAMP) and epithelial repair (via HIF-α) [3]. Computational screening of 2,299 herbal compounds identified five candidates with balanced affinity for these targets, demonstrating the scaffold’s versatility [3].
Table 3: Multi-Target Applications of Benzylidene-Containing Scaffolds
Therapeutic Area | Targets | Scaffold | Design Strategy |
---|---|---|---|
Parkinson’s disease | D4R | 4-Benzyloxypiperidine | Selectivity optimization |
Glycosynthesis | Glycosyl transferases | 4,6-O-Benzylidene glucosides | Anhydro cation stabilization |
Inflammatory bowel disease | PDE4B, PHD1/2 | Biflavones (e.g., Ginkgetin) | Fragment-based screening |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3